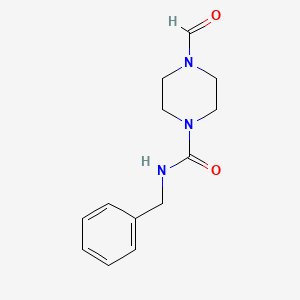

N-benzyl-4-formylpiperazine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-formylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c17-11-15-6-8-16(9-7-15)13(18)14-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDUUSBDKXDGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N Benzyl 4 Formylpiperazine 1 Carboxamide

Retrosynthetic Analysis of the N-Benzyl-4-formylpiperazine-1-carboxamide Molecular Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For this compound, the analysis identifies three primary disconnection points corresponding to the formation of the major functional groups.

The primary disconnections are:

C-N Amide Bond: The N-benzylcarboxamide moiety at the N1 position can be disconnected, leading to a 4-formylpiperazine intermediate and a benzylamine (B48309) or benzyl (B1604629) isocyanate precursor. This is a standard amide bond formation step.

C-N Formyl Bond: The formyl group at the N4 position can be traced back to a piperazine (B1678402) secondary amine. This suggests a formylation reaction as a key step.

Piperazine Ring: The piperazine ring itself can be broken down into acyclic precursors, typically involving fragments that can form the 1,4-diamine structure through cyclization.

Based on this analysis, a plausible forward synthesis would involve constructing the piperazine ring, followed by sequential or strategically ordered functionalization at the N1 and N4 positions. The choice of when to introduce the formyl and the N-benzylcarboxamide groups is crucial to avoid competing reactions and to ensure high yields.

Strategies for the Construction of the Piperazine Ring System

The piperazine ring is a common scaffold in pharmaceuticals, and numerous methods exist for its synthesis. The choice of method often depends on the desired substitution pattern on the ring carbons and nitrogens.

Common strategies for constructing the piperazine core include:

Cyclization of Diamine Precursors: This is a classical and widely used method. It typically involves the reaction of a 1,2-diamine (like ethylenediamine) with a 1,2-dihaloethane. Alternatively, the cyclization of N-substituted diethanolamines can be employed.

Reductive Cyclization: A more recent approach involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines. These intermediates can then undergo a stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.gov This method allows for the construction of piperazines with various substituents on the carbon atoms. nih.govmdpi.commdpi.com

Dimerization of Aziridines: The [3+3]-type dimerization of aziridines offers another route to the piperazine skeleton, although it is often limited by the specific structure of the starting materials. mdpi.com

Palladium-Catalyzed Cyclization: Modern organometallic chemistry provides methods such as the palladium-catalyzed cyclization of a propargyl unit with a diamine component, which can produce highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org

For the synthesis of the specific target compound, a common approach would be to start with piperazine itself, which is a readily available and inexpensive starting material, and then proceed with the functionalization of the two nitrogen atoms. mdpi.com

Introduction and Manipulation of the Formyl Group at the Piperazine 4-Position

The introduction of the formyl group is a critical step in the synthesis. This can be achieved either by direct formylation of a piperazine nitrogen or by the reduction of a corresponding carboxylic acid derivative.

Formylation of Piperazine Derivatives

Direct N-formylation is a common transformation for primary and secondary amines, including the piperazine ring system. wisdomlib.org Various reagents and conditions can be employed for this purpose.

| Formylating Agent | Conditions | Substrate Scope | Notes |

| Formic Acid | Typically heated in a solvent like toluene (B28343) or xylene with a Dean-Stark trap to remove water. | Effective for primary and secondary amines. | A cost-effective and straightforward method. wisdomlib.org |

| Formaldehyde (B43269) | Aqueous formaldehyde can be used, often under mild conditions. | Chemoselective for N-formylation over O-formylation in molecules containing both amine and hydroxyl groups. wisdomlib.org | A practical and high-yielding procedure. wisdomlib.org |

| Other Formylating Agents | Reagents like ethyl formate (B1220265) or chloral (B1216628) can also be used. | Varies depending on the reagent and substrate. | Conditions may need to be optimized for specific piperazine derivatives. |

The direct formylation of a monosubstituted piperazine, such as 1-benzylpiperazine (B3395278), would be a potential route, but this could lead to a mixture of products if the other nitrogen is not protected. A more controlled approach might involve formylating piperazine first and then introducing the N-benzylcarboxamide group. nih.gov

Chemoselective Reduction of Carboxylic Acid Derivatives to Aldehydes

An alternative and highly controlled method for introducing a formyl group is the partial reduction of a more oxidized precursor, such as a carboxylic acid, ester, or amide. This approach avoids the direct handling of potentially reactive formylating agents and allows for the late-stage introduction of the aldehyde functionality. researchgate.net

The key challenge is to prevent over-reduction to the corresponding alcohol. khanacademy.org Several modern reagents and methods have been developed to achieve this chemoselectivity. rsc.orgresearchgate.net

| Reducing System | Substrate | Conditions | Key Features |

| DIBAL-H | Esters, Nitriles | Low temperature (e.g., -78 °C) | A common and effective method, but requires careful temperature control to avoid over-reduction. chemistrysteps.comgoogle.com |

| Modified Aluminum Hydrides | Esters, Amides | Mild conditions | Reagents like sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) modified with a cyclic amine (e.g., pyrrolidine) provide high selectivity for aldehyde formation. google.comresearchgate.netresearchgate.net |

| Hydrosilanes with Photoredox Catalysis | Carboxylic Acids | Visible light, mild conditions | A modern method that allows the direct, selective reduction of carboxylic acids to aldehydes with good functional group tolerance. rsc.org |

| Titanium(IV) Isopropoxide / TMDS | Tertiary Amides | Mild conditions | An effective system for reducing N,N-disubstituted amides to the corresponding aldehydes in good yields. researchgate.net |

This strategy would involve preparing a precursor like ethyl piperazine-4-carboxylate, introducing the N-benzylcarboxamide moiety at the N1 position, and then performing the selective reduction of the ester group at C4 to the desired formyl group. guidechem.com

Formation and Functionalization of the N-Benzylcarboxamide Moiety at the Piperazine 1-Position

The final key structural element is the N-benzylcarboxamide group. This is typically formed through standard amidation reactions.

Amidation Reactions for Carboxamide Synthesis

Amide bond formation is one of the most fundamental and frequently used reactions in organic and medicinal chemistry. mdpi.comresearchgate.net The synthesis of the N-benzylcarboxamide on the piperazine ring can be accomplished through several reliable methods. The general approach involves the reaction of a nucleophilic piperazine nitrogen with an electrophilic benzyl-containing species.

A common route involves reacting a piperazine derivative (e.g., 4-formylpiperazine) with benzyl isocyanate. Alternatively, the piperazine can be reacted with phosgene (B1210022) or a phosgene equivalent (like triphosgene) to form a carbamoyl (B1232498) chloride intermediate, which then reacts with benzylamine.

Another major strategy is the coupling of a carboxylic acid and an amine. While the target molecule is a carboxamide and not directly derived from a carboxylic acid in this manner, related coupling chemistries are central to amide synthesis. These methods activate a carboxyl group to facilitate attack by an amine. fishersci.co.uk

| Coupling Method | Reagents | Conditions | Advantages |

| Carbodiimide Coupling | EDC, DCC, DIC often with additives like HOBt or HOAt | Room temperature, aprotic solvents (e.g., DCM, MeCN) | High yields, short reaction times, and a wide range of commercially available reagents. fishersci.co.uknih.gov |

| Boron-Mediated Amidation | Boronic acids, B(OCH₂CF₃)₃ | Anhydrous or dehydrating conditions | Effective for direct amide formation from carboxylic acids and amines. acs.org |

| Acyl Chloride Method (Schotten-Baumann) | Carboxylic acid converted to acyl chloride (e.g., with SOCl₂ or (COCl)₂), then reacted with amine | Aprotic solvent with a base (e.g., pyridine, Et₃N) | A classic, robust, and rapid method. fishersci.co.uk |

| Use of Coupling Agents | HBTU, HATU, PyBOP | Aprotic solvent with a non-nucleophilic base (e.g., DIPEA) | Highly efficient, minimizes side reactions, and is widely used in peptide synthesis. acs.org |

For the target molecule, the most direct approach would be the reaction of 1-(4-formylpiperazinyl)carbonyl chloride with benzylamine or the reaction of 4-formylpiperazine with benzyl isocyanate.

Following a comprehensive search of available scientific literature, it has been determined that specific synthetic methodologies for the compound This compound are not documented in the retrieved sources. The provided search results pertain to structurally related but distinct molecules, such as N-benzyl-4-formylpiperidine and other piperazine derivatives.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the strict outline provided, as the necessary data for the following sections concerning this compound is unavailable:

Process Optimization and Scalability Considerations in Industrial Synthesis

Information on related compounds cannot be substituted, as this would violate the explicit instruction to focus solely on this compound and would not provide an accurate or reliable account of its synthesis.

Molecular Structure Elucidation and Spectroscopic Characterization of N Benzyl 4 Formylpiperazine 1 Carboxamide and Its Analogues

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

The FT-IR spectrum of N-benzyl-4-formylpiperazine-1-carboxamide is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of two carbonyl groups, the formyl (CHO) and the carboxamide (C=O), will be a defining feature of the spectrum. The aromatic benzyl (B1604629) group and the piperazine (B1678402) ring will also produce distinct signals.

Key expected FT-IR absorption bands include:

C-H stretching (aromatic): Aromatic C-H stretching vibrations from the benzyl group are anticipated in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): The C-H stretching vibrations of the piperazine ring and the benzylic methylene (B1212753) group are expected to appear in the 3000-2800 cm⁻¹ range.

C=O stretching (formyl): The formyl group's carbonyl stretch is typically observed around 1740-1720 cm⁻¹.

C=O stretching (carboxamide): The carboxamide carbonyl (Amide I band) is expected to show a strong absorption band in the region of 1680-1630 cm⁻¹.

N-H bending (carboxamide): The N-H bending of the primary amide (Amide II band) will likely appear around 1650-1580 cm⁻¹.

C-N stretching: The stretching vibrations of the C-N bonds within the piperazine ring and the carboxamide group are expected in the 1400-1000 cm⁻¹ region. For piperazine itself, C-N stretching bands are observed around 1186, 1120, and 1049 cm⁻¹ in the Raman spectrum, and similar vibrations would be expected in the IR spectrum. niscpr.res.in

Aromatic C=C bending: Out-of-plane bending vibrations for the monosubstituted benzene (B151609) ring are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2800 |

| Formyl C=O Stretch | 1740-1720 |

| Carboxamide C=O Stretch (Amide I) | 1680-1630 |

| Carboxamide N-H Bend (Amide II) | 1650-1580 |

| C-N Stretch | 1400-1000 |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the aromatic ring and the piperazine skeleton are expected to be prominent features in the Raman spectrum.

Expected Raman shifts include:

Aromatic ring breathing modes: The characteristic symmetric "ring breathing" vibration of the monosubstituted benzene ring is expected to produce a strong signal around 1000 cm⁻¹.

C=C stretching (aromatic): Aromatic C=C stretching vibrations will likely appear in the 1600-1580 cm⁻¹ region.

Piperazine ring vibrations: The piperazine ring has characteristic vibrational modes. For the parent piperazine, Raman bands are observed at 1448 cm⁻¹ (symmetric CNH deformation), and C-N bands appear at 1186, 1120, and 1049 cm⁻¹. niscpr.res.in

C=O stretching: The carbonyl stretching vibrations of the formyl and carboxamide groups are also expected, though they may be weaker in the Raman spectrum compared to the FT-IR spectrum.

Table 2: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C=C Stretch | 1600-1580 |

| Symmetric CNH Deformation | ~1450 |

| Piperazine Ring C-N Stretch | 1200-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure by providing information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound would show distinct signals for the protons of the benzyl group, the piperazine ring, the formyl group, and the carboxamide group.

Predicted ¹H NMR signals:

Aromatic protons: The five protons of the benzyl group are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm.

Benzylic protons: The two protons of the methylene group (CH₂) attached to the nitrogen of the piperazine ring and the phenyl group would likely resonate as a singlet around δ 3.5 ppm. For 1-benzylpiperazine (B3395278), this signal is observed at δ 3.47 ppm. chemicalbook.com

Piperazine protons: The eight protons on the piperazine ring are expected to show complex splitting patterns due to their diastereotopic nature and coupling with each other. They would likely appear in the range of δ 2.4 to 3.8 ppm. In some N,N'-substituted piperazines, these protons can show four broad signals due to the presence of different conformers. nih.gov

Formyl proton: The proton of the formyl group (CHO) is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0 to 8.2 ppm.

Carboxamide protons: The two protons of the primary amide (CONH₂) would likely appear as two broad singlets in the range of δ 5.5 to 8.5 ppm, due to restricted rotation around the C-N bond and exchange with the solvent.

Table 3: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (5H) | 7.2-7.4 | Multiplet |

| Benzylic CH₂ (2H) | ~3.5 | Singlet |

| Piperazine (8H) | 2.4-3.8 | Multiplets |

| Formyl CHO (1H) | 8.0-8.2 | Singlet |

The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Predicted ¹³C NMR signals:

Carbonyl carbons: The carbon of the formyl group is expected at a significantly downfield shift, around δ 190-200 ppm. The carboxamide carbonyl carbon is expected to resonate in the region of δ 165-175 ppm.

Aromatic carbons: The carbons of the benzyl group will appear in the aromatic region (δ 125-140 ppm). The ipso-carbon (the carbon attached to the methylene group) will likely be around δ 138 ppm, with the other aromatic carbons appearing between δ 127 and 129 ppm, similar to what is seen for 1-benzylpiperidine. nih.gov

Benzylic carbon: The benzylic methylene carbon is expected around δ 63 ppm.

Piperazine carbons: The carbon atoms of the piperazine ring are expected to resonate in the range of δ 40-60 ppm. In some N,N'-substituted piperazines, four distinct signals for the piperazine carbons can be observed due to conformational isomers. nih.gov

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Formyl C=O | 190-200 |

| Carboxamide C=O | 165-175 |

| Aromatic C (ipso) | ~138 |

| Aromatic CH | 127-129 |

| Benzylic CH₂ | ~63 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the structural connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Correlations would be expected between the protons on the piperazine ring. For example, the protons on adjacent carbons within the piperazine ring would show cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for the benzylic methylene group, the piperazine ring carbons, and the aromatic CH carbons based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of the different fragments of the molecule. Key expected HMBC correlations would include:

The benzylic protons to the ipso-carbon of the aromatic ring and to the adjacent carbons of the piperazine ring.

The formyl proton to the piperazine carbon it is attached to.

The piperazine protons to the carbonyl carbon of the carboxamide.

The aromatic protons to adjacent aromatic carbons.

These advanced NMR techniques would be instrumental in confirming the complete and unambiguous structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound and its analogues through fragmentation analysis. The molecular formula of this compound is C13H17N3O2, corresponding to a molecular weight of approximately 247.29 g/mol . nih.gov In mass spectrometry, this compound would be expected to show a prominent molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+), depending on the ionization technique used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

The fragmentation pattern of this compound is dictated by its functional groups: the benzyl group, the piperazine-1-carboxamide (B1295725) core, and the 4-formyl group. Common fragmentation pathways for such structures involve cleavages at the bonds adjacent to the nitrogen atoms and the carbonyl groups.

Key expected fragmentation patterns include:

Alpha-cleavage: A primary fragmentation pathway for amines involves the cleavage of the C-C bond alpha to the nitrogen atom. For cyclic amines like piperazine, this can lead to the opening of the ring. miamioh.edu

Benzyl Group Cleavage: A very common fragmentation is the cleavage of the benzylic bond, leading to the formation of a stable tropylium (B1234903) ion (C7H7+) at m/z 91. The remaining piperazine-1-carboxamide fragment would also be detected.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo fragmentation, often initiated by cleavage adjacent to a nitrogen atom, leading to characteristic losses. miamioh.edu

Loss of the Formyl Group: The formyl group (-CHO) can be lost as a neutral molecule, resulting in a fragment ion with a mass 29 units less than the parent ion.

Carboxamide Fragmentation: The amide bond can also cleave, leading to fragments corresponding to the benzylamine (B48309) portion and the formylpiperazine portion.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 247 | [C13H17N3O2]+ | Molecular Ion (M+) |

| 218 | [M - CHO]+ | Loss of the formyl group |

| 156 | [C8H12N2O]+ | Cleavage of the benzylamine bond |

| 91 | [C7H7]+ | Tropylium ion from benzyl group cleavage |

X-ray Crystallography for Solid-State Conformation and Crystal Packing

The central piperazine ring in such derivatives typically adopts a stable chair conformation . researchgate.netnih.gov This is the lowest energy conformation for a six-membered ring, minimizing steric strain. In this compound, the substituents—the benzylcarboxamide group at the N1 position and the formyl group at the C4 position—would occupy either axial or equatorial positions on this chair. The preferred conformation would place the bulkier benzylcarboxamide group in an equatorial position to minimize steric hindrance.

The planarity of the amide group is another key structural feature. The nitrogen atom of the carboxamide is typically sp2 hybridized, resulting in a planar geometry. nih.gov The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by intermolecular forces. In compounds containing amide and carbonyl groups, hydrogen bonding is a dominant interaction. For this compound, the amide N-H group can act as a hydrogen bond donor, while the oxygen atoms of the formyl and carboxamide groups can act as acceptors. These interactions can link molecules into chains or more complex three-dimensional networks, influencing the crystal's physical properties. nih.gov

For example, the crystal structure of N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide shows that the molecules are linked by N—H⋯O hydrogen bonds into chains. nih.gov Similarly, the crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351) reveal chair conformations for the piperazine ring and packing dominated by C—H⋯O contacts in the absence of conventional hydrogen bond donors. researchgate.net These examples strongly suggest that this compound would exhibit similar structural motifs.

Table 2: Expected Crystallographic Parameters for this compound based on Analogues

| Parameter | Expected Feature | Reference Analogue Feature |

|---|---|---|

| Piperazine Ring Conformation | Chair | Observed in various piperazine carboxamides. researchgate.netnih.gov |

| Substituent Position | Equatorial (for bulky groups) | Energetically favorable to minimize steric strain. |

| Primary Intermolecular Interaction | N-H···O Hydrogen Bonding | Typical for molecules with amide and carbonyl groups. nih.gov |

| Crystal System | Monoclinic or Orthorhombic | Common systems for similar organic molecules. researchgate.netnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The chromophores within a molecule—the parts responsible for light absorption—determine the wavelength of maximum absorption (λmax).

In this compound, the primary chromophores are the benzene ring of the benzyl group, the carbonyl group of the formyl moiety, and the carboxamide group.

Benzene Ring: The benzene ring exhibits characteristic absorption bands in the UV region. The primary band (E2-band) resulting from π → π* transitions typically appears around 204 nm, while a weaker, fine-structured secondary band (B-band) appears around 254 nm. Substitution on the benzene ring can cause a bathochromic (red) shift to longer wavelengths.

Carbonyl Groups (Formyl and Amide): The carbonyl groups (C=O) in both the formyl and carboxamide functions have two main electronic transitions. The intense π → π* transition occurs at shorter wavelengths (typically below 200 nm), while the much weaker, symmetry-forbidden n → π* transition occurs at longer wavelengths, often between 270-300 nm.

The UV-Vis spectrum of this compound would therefore be expected to be a composite of the absorptions from these chromophores. The spectrum would likely be dominated by the strong π → π* transitions of the aromatic ring. The weaker n → π* transitions of the two carbonyl groups might be observed as shoulders on the tail of the main absorption band or may be obscured by it. Spectroscopic analyses of related heterocyclic compounds confirm that such transitions are characteristic. mu-varna.bgmdpi.com For instance, studies on new hydrazone derivatives utilize UV-Vis spectroscopy to identify these characteristic electronic transitions to confirm structural changes. mu-varna.bg

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Intensity |

|---|---|---|---|

| Benzene Ring | π → π* (E2-band) | ~204 | Strong |

| Benzene Ring | π → π* (B-band) | ~254 | Weak to Medium |

| Carbonyl (Formyl/Amide) | n → π | ~270-300 | Weak |

| Carbonyl (Formyl/Amide) | π → π | <200 | Strong |

Reactivity and Derivatization Chemistry of N Benzyl 4 Formylpiperazine 1 Carboxamide

Chemical Transformations Involving the Formyl Aldehyde Group

The formyl group is a highly reactive functional group that readily participates in a variety of chemical reactions. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the aldehyde itself can undergo both oxidation and reduction.

Nucleophilic addition is a fundamental reaction of aldehydes. researchgate.net For N-benzyl-4-formylpiperazine-1-carboxamide, this class of reactions allows for the extension of the carbon skeleton at the 4-position of the piperazine (B1678402) ring.

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the formyl group results in the formation of a secondary alcohol upon acidic workup. This reaction is a powerful tool for creating new carbon-carbon bonds. While specific examples with this compound are not prevalent in the literature, the analogous reaction with N-benzyl-4-formylpiperidine demonstrates the feasibility of this transformation. researchgate.net The general scheme for this reaction is presented in Table 1.

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from aldehydes. frontiersin.org In this reaction, a phosphorus ylide (a Wittig reagent) reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. frontiersin.org This reaction is highly versatile, allowing for the introduction of a wide range of substituted vinyl groups at the 4-position of the piperazine ring. The general mechanism involves the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and the phosphine (B1218219) oxide byproduct. researchgate.net

Aldol (B89426) Reaction: The aldol reaction involves the nucleophilic addition of an enolate ion to the carbonyl group of the aldehyde. researchgate.net This can be a self-condensation or a crossed-aldol condensation with another enolizable carbonyl compound. The initial product is a β-hydroxy carbonyl compound, which can often be dehydrated to an α,β-unsaturated carbonyl compound. researchgate.net This reaction provides a route to more complex molecular architectures.

Table 1: Overview of Nucleophilic Addition Reactions

| Reaction | Reagent(s) | Product Type |

| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Aldol Reaction | Enolate of an aldehyde/ketone | β-hydroxy carbonyl or α,β-unsaturated carbonyl |

The formyl group of this compound can be readily oxidized to a carboxylic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution. The resulting N-benzylpiperazine-1-carboxamide-4-carboxylic acid is a valuable intermediate for further derivatization, such as esterification or amidation.

The reduction of the formyl group to a primary alcohol is another fundamental transformation. google.com This can be achieved using a variety of reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that will reduce the aldehyde without affecting the carboxamide group. prepchem.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effectively reduce the aldehyde, but may also reduce the carboxamide. The product of this reaction, (4-(hydroxymethyl)piperazin-1-yl)(phenyl)methanone, can serve as a precursor for the synthesis of other derivatives through reactions of the hydroxyl group.

The formyl group can undergo condensation reactions with primary amines to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting imine can be a stable product or can be further reduced in a process known as reductive amination to form a secondary amine. organic-chemistry.org Other nucleophiles such as hydroxylamine (B1172632) and hydrazine (B178648) can also condense with the aldehyde to form oximes and hydrazones, respectively.

Chemical Modifications of the Carboxamide Functionality

The N-benzyl-1-carboxamide group also offers opportunities for chemical modification, although it is generally less reactive than the formyl group.

The amide bond in the carboxamide group is relatively stable but can be cleaved under certain conditions. Acidic or basic hydrolysis can be employed to cleave the amide bond, which would lead to the formation of N-benzylpiperazine and carbon dioxide (from the decomposition of the resulting carbamic acid). This reaction would effectively remove the carboxamide group.

The N-benzyl group itself can also be a site for chemical modification. For example, catalytic hydrogenation could potentially lead to the cleavage of the benzyl (B1604629) group, resulting in the formation of 4-formylpiperazine-1-carboxamide.

It is important to note that while these reactions are chemically plausible, the specific conditions required for this compound would need to be determined experimentally. The presence of multiple functional groups necessitates careful selection of reagents and reaction conditions to achieve the desired selectivity.

Hydrolysis and Amide Bond Cleavage Reactions

The amide bond in this compound, while generally stable, can be cleaved under specific conditions. This cleavage can occur through chemical or enzymatic hydrolysis.

Chemical Hydrolysis: Acidic or basic conditions can promote the hydrolysis of the amide bond, yielding N-benzyl-4-formylpiperazine and ammonia. The reaction mechanism typically involves the protonation of the carbonyl oxygen under acidic conditions, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to break the C-N bond.

Neighboring groups can also assist in amide bond cleavage. While not inherent to the title compound's basic structure, the strategic introduction of functional groups could facilitate intramolecular catalysis of hydrolysis. mdpi.com

Enzymatic Hydrolysis: Enzymes known as amidohydrolases or peptidases can catalyze the hydrolysis of amide bonds with high specificity. For instance, N-substituted formamide (B127407) deformylase has been shown to catalyze the hydrolysis of N-benzylformamide to benzylamine (B48309) and formate (B1220265). nih.gov This enzyme can also catalyze the reverse reaction to synthesize N-benzyl carboxamides from benzylamine and a corresponding acid. nih.gov Although direct studies on this compound are not prevalent, it is plausible that specific enzymes could be identified or engineered to act on its carboxamide moiety.

A mild method for amide cleavage involves O-benzylation using a triazine-based benzylating reagent, followed by hydrolysis of the resulting benzyl imidate salt. researchgate.net This two-step process effectively cleaves the amide bond to produce an amine and a benzyl ester under neutral conditions. researchgate.net

| Reaction Type | Reagents/Conditions | Products | Key Findings |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | N-benzyl-4-formylpiperazine, NH₄⁺ | Cleavage of the exocyclic C(O)-N bond. |

| Base-Catalyzed Hydrolysis | OH⁻, Heat | N-benzyl-4-formylpiperazine carboxylate, NH₃ | Saponification of the amide. |

| Enzymatic Hydrolysis | N-substituted formamide deformylase | N-benzyl-4-formylpiperazine, Formate | Demonstrates the potential for biocatalytic cleavage. nih.gov |

| Electrophilic Benzylation | DPT-BM, then H₂O | Amine, Benzyl ester | Mild, selective cleavage under neutral conditions. researchgate.net |

N-Substitution Reactions on the Amide Nitrogen

The hydrogen atoms on the amide nitrogen are acidic and can be removed by a suitable base, creating a nucleophilic anion that can react with various electrophiles. This allows for the introduction of a wide array of substituents at this position.

Common N-substitution reactions include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like sodium hydride (NaH) can introduce alkyl groups.

Arylation: Coupling with aryl halides can be achieved using transition metal catalysts, such as palladium or copper, in reactions like the Buchwald-Hartwig amination.

Acylation: Treatment with acyl chlorides or anhydrides introduces an additional acyl group, forming an imide derivative.

A study on the synthesis of N-substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide demonstrated that the parent sulfonamide, upon treatment with sodium hydride, could readily react with various electrophiles to furnish N-substituted products. ajphs.com A similar principle applies to the carboxamide nitrogen of the title compound.

| Electrophile Type | Example Reagent | Base | Product Type |

| Alkyl Halide | R-X (e.g., CH₃I) | NaH, K₂CO₃ | N-Alkyl-N-benzyl-4-formylpiperazine-1-carboxamide |

| Acyl Halide | R-COCl | Pyridine, Et₃N | N-Acyl-N-benzyl-4-formylpiperazine-1-carboxamide (Imide) |

| Aryl Halide | Ar-X | Pd or Cu catalyst | N-Aryl-N-benzyl-4-formylpiperazine-1-carboxamide |

Carbonyl Group Transformations (e.g., to Thioamides)

The carbonyl oxygen of the amide can be replaced with a sulfur atom to form the corresponding thioamide. This transformation is typically achieved using sulfurating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Thioamides are valuable synthetic intermediates and often exhibit different biological activities compared to their amide counterparts.

Research on benzhydrylpiperazine derivatives has shown the successful synthesis of N-Benzyl-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carbothioamide from its corresponding carboxamide. researchgate.net This indicates that the piperazine-1-carboxamide (B1295725) scaffold is amenable to thionation. The resulting thioamide derivatives, in that study, demonstrated higher cytotoxic activity than their carboxamide precursors. researchgate.net

| Starting Material | Reagent | Product | Reference |

| Piperazine-1-carboxamide derivative | Lawesson's Reagent | Piperazine-1-carbothioamide derivative | researchgate.net |

Reactivity of the Piperazine Ring System

The piperazine ring itself is a site of significant chemical reactivity, primarily centered on its two nitrogen atoms and the adjacent C-H bonds.

Functionalization of the Piperazine Nitrogens

The piperazine ring in this compound contains two nitrogen atoms. The nitrogen at position 1 is part of the carboxamide and is generally less reactive as a nucleophile due to the electron-withdrawing effect of the adjacent carbonyl group. The nitrogen at position 4, bearing the benzyl group, is a tertiary amine.

While this nitrogen is already substituted, it can potentially undergo reactions such as:

Quaternization: Reaction with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt.

N-Oxide Formation: Oxidation with reagents like hydrogen peroxide or m-CPBA can form the corresponding N-oxide.

Debenzylation: The benzyl group is a common protecting group for amines and can be removed via catalytic hydrogenation (e.g., H₂, Pd/C). This would unmask a secondary amine at the N-4 position, opening up a vast potential for further functionalization at this site.

The synthesis of 1-benzylpiperazine (B3395278) itself often involves the reaction of piperazine with benzyl chloride, highlighting the nucleophilicity of the piperazine nitrogens. orgsyn.org The benzyl group can later be removed by hydrogenolysis, demonstrating its utility as a protecting group to allow for selective functionalization. orgsyn.org

Ring Expansion and Contraction Reactions

The six-membered piperazine ring can, under specific circumstances, undergo rearrangement to form larger or smaller ring systems.

Ring Contraction: A novel ring contraction of a 1,3-disubstituted piperazine derivative has been observed during metabolic activation studies. nih.gov The proposed mechanism involves oxidation of the piperazine ring to form a reactive intermediate, which, after a series of steps including ring opening, closes to form a substituted imidazoline. nih.gov This suggests that oxidative conditions could potentially induce a similar contraction in this compound. Photomediated methods have also been developed for the ring contraction of saturated heterocycles, including piperidines, which could potentially be adapted for piperazines. nih.gov

Ring Expansion: While less common for simple piperazines, ring expansion reactions are known in heterocyclic chemistry. For example, strategies have been developed for the ring expansion of imidazolines to form piperazine structures. mdpi.com General methods for ring expansion often involve the formation of a bicyclic intermediate which then opens, or rearrangements like the Tiffeneau–Demjanov rearrangement. wikipedia.org The applicability of these methods to the title compound would require specific functionalization to introduce the necessary reactive handles.

| Transformation | Reaction Type | Potential Outcome | Key Insight |

| Ring Contraction | Metabolic Oxidation | Imidazoline derivative | Oxidation can lead to novel ring systems. nih.gov |

| Ring Contraction | Photomediated Rearrangement | Pyrrolidine derivative | Visible-light-mediated methods exist for related heterocycles. nih.gov |

| Ring Expansion | Rearrangement (e.g., Tiffeneau-Demjanov) | Diazepane derivative | Requires specific precursor functionalization. wikipedia.org |

Development of Libraries of this compound Derivatives

The structural core of this compound serves as an excellent scaffold for the creation of chemical libraries for drug discovery and other applications. The multiple points of reactivity allow for systematic structural modifications to explore structure-activity relationships (SAR).

A library of derivatives can be generated by varying the substituents at several key positions:

Formyl Group (C4): The aldehyde can be converted into a wide range of other functional groups, including alcohols (via reduction), carboxylic acids (via oxidation), imines, oximes, and hydrazones (via condensation), or can be used in C-C bond-forming reactions like the Wittig or aldol reactions.

Amide Nitrogen (N1): As discussed in section 4.2.2, this position can be alkylated, arylated, or acylated.

Benzyl Group (N4): The phenyl ring of the benzyl group can be substituted with various electron-donating or electron-withdrawing groups. Alternatively, the entire benzyl group can be replaced with other alkyl or aryl substituents.

Piperazine Ring: Direct C-H functionalization of the piperazine ring, although challenging, is an emerging area that allows for the introduction of substituents directly onto the carbon skeleton. nih.govencyclopedia.pubmdpi.com

The synthesis of libraries of benzhydrylpiperazine carboxamide and thioamide derivatives exemplifies this approach, where variations in substitution patterns led to compounds with differing biological activities. researchgate.net Similarly, patents often describe libraries of N-benzylpiperazine derivatives with diverse substituents, explored for their potential therapeutic applications. google.com By combining these derivatization strategies, vast and structurally diverse libraries can be constructed from the parent this compound scaffold.

Investigation of Reaction Mechanisms and Reaction Selectivity

The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the formyl group, the N-benzyl moiety, and the piperazine-1-carboxamide core. The investigation into its reaction mechanisms and selectivity is crucial for predicting its synthetic utility and potential derivatization pathways. Due to the absence of specific literature for this exact molecule, its reactivity is inferred from the well-established chemistry of these constituent functional groups in analogous structures.

The formyl group, an aldehyde, is the most reactive site for nucleophilic addition and oxidation-reduction reactions. The piperazine ring, while fully substituted at its nitrogen atoms, possesses reactive α-carbons. The N-benzyl group can undergo reactions at the benzylic position. The carboxamide functional group is comparatively stable but can participate in hydrolysis under forcing conditions.

Reactivity of the Formyl Group

The aldehyde functionality is a key site for derivatization. Its reactions are characterized by the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions: The formyl group readily undergoes nucleophilic addition. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which is subsequently protonated.

Reduction to an Alcohol: The formyl group can be selectively reduced to a primary alcohol, yielding N-benzyl-4-(hydroxymethyl)piperazine-1-carboxamide. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction with NaBH₄ is generally preferred for its milder conditions and higher chemoselectivity, leaving the carboxamide group intact.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), results in the formation of a secondary alcohol. The reaction mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the formyl carbon.

Wittig Reaction: The formyl group can be converted to an alkene through the Wittig reaction. This involves the reaction with a phosphorus ylide (a Wittig reagent), which proceeds through a betaine or oxaphosphetane intermediate to yield the alkene and triphenylphosphine oxide. The geometry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.

Formation of Imines, Oximes, and Hydrazones: Condensation reactions with primary amines, hydroxylamine, or hydrazine derivatives provide access to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically catalyzed by acid and proceed via a hemiaminal intermediate followed by dehydration.

Oxidation to a Carboxylic Acid: The formyl group can be oxidized to a carboxylic acid, affording N-benzyl-4-carboxypiperazine-1-carboxamide. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent).

A summary of potential reactions at the formyl group is presented in the table below.

| Reaction Type | Reagent(s) | Product Type |

| Reduction | Sodium borohydride (NaBH₄) | Primary alcohol |

| Grignard Reaction | Alkyl magnesium bromide (R-MgBr) | Secondary alcohol |

| Wittig Reaction | Triphenylphosphine ylide (Ph₃P=CHR) | Alkene |

| Imine Formation | Primary amine (R-NH₂) | Imine |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid |

Reactivity of the Piperazine Ring and N-Benzyl Group

While the nitrogen atoms of the piperazine ring are fully substituted, the ring itself can still participate in reactions.

C-H Functionalization: The α-carbons of the piperazine ring are susceptible to deprotonation and subsequent functionalization. The use of strong bases like organolithium reagents in the presence of a chelating agent such as (-)-sparteine (B7772259) can lead to asymmetric lithiation, allowing for the stereoselective introduction of electrophiles. acs.org Photoredox catalysis has also emerged as a powerful tool for the α-C–H functionalization of piperazines, enabling arylation and vinylation reactions under mild conditions. mdpi.com

The benzylic protons of the N-benzyl group are also acidic and can be removed by a strong base, creating a benzylic carbanion that can react with various electrophiles.

Reactivity of the Carboxamide Group

The carboxamide is the least reactive functional group in the molecule under typical conditions.

Hydrolysis: The carboxamide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring elevated temperatures. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. Both pathways result in the formation of N-benzylpiperazine-1,4-dicarboxylic acid (after hydrolysis of both amide functionalities).

Reaction Selectivity

Given the multiple functional groups, chemoselectivity is a critical consideration in the derivatization of this compound.

Formyl vs. Carboxamide: The formyl group is significantly more electrophilic than the carboxamide carbonyl. Therefore, nucleophilic attack will selectively occur at the formyl group. For instance, reduction with mild reducing agents like sodium borohydride will reduce the aldehyde to an alcohol without affecting the carboxamide. nih.gov

Selective C-H Functionalization: The selectivity of C-H functionalization depends on the reaction conditions. Directed metalation strategies can favor deprotonation at specific sites, for example, at the carbons alpha to a nitrogen atom.

The table below outlines the selectivity of certain reagents towards the functional groups of this compound.

| Reagent | Targeted Functional Group | Resulting Transformation | Conditions |

| NaBH₄ | Formyl | Reduction to primary alcohol | Mild, alcoholic solvent |

| R-MgBr | Formyl | Addition to form a secondary alcohol | Anhydrous, ether solvent |

| KMnO₄ | Formyl | Oxidation to carboxylic acid | Basic, aqueous |

| Strong Acid/Base | Carboxamide | Hydrolysis to carboxylic acid | High temperature |

| s-BuLi/(-)-sparteine | α-C-H of Piperazine | Deprotonation for further functionalization | Anhydrous, low temperature |

Computational and Theoretical Studies on N Benzyl 4 Formylpiperazine 1 Carboxamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), a detailed picture of the molecule's three-dimensional structure and electron distribution can be achieved.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable, low-energy conformation (ground state) of a molecule. pnrjournal.com For N-benzyl-4-formylpiperazine-1-carboxamide, geometry optimization is typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). pnrjournal.comresearchgate.net This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the minimum possible energy. scispace.com The resulting optimized structure provides crucial data on the spatial arrangement of the benzyl (B1604629), piperazine (B1678402), formyl, and carboxamide groups, which is essential for understanding its interactions and reactivity.

Table 1: Selected Optimized Geometrical Parameters (Illustrative) This table presents plausible, theoretically calculated values for bond lengths and angles in this compound, based on DFT calculations of similar molecular structures.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | ||

| C=O (carboxamide) | ~1.24 Å | |

| C=O (formyl) | ~1.22 Å | |

| C-N (piperazine ring) | ~1.46 Å | |

| N-C (carboxamide) | ~1.37 Å | |

| Bond Angles | ||

| O-C-N (carboxamide) | ~123° | |

| C-N-C (piperazine ring) | ~111° | |

| C-C-H (formyl) | ~121° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the benzyl ring and the nitrogen atoms, while the LUMO is often distributed over the electron-withdrawing carbonyl groups.

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative) This table illustrates the kind of data obtained from a HOMO-LUMO analysis.

| Parameter | Value (eV) | Implication |

| EHOMO | ~ -6.5 eV | Electron-donating ability |

| ELUMO | ~ -1.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 5.3 eV | High kinetic stability |

| Hardness (η) | ~ 2.65 eV | Indicates a relatively hard molecule |

| Electronegativity (χ) | ~ 3.85 eV | Overall chemical potential |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map displays different electrostatic potential values with different colors.

Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the formyl and carboxamide carbonyl groups. researchgate.net

Blue regions represent areas of low electron density (positive potential) and are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton of the carboxamide if present, and the hydrogens on the aromatic ring.

Green regions denote areas of neutral potential.

The MEP analysis provides a clear picture of where the molecule is most likely to interact with other charged or polar species.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. pnrjournal.comijcce.ac.ir This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)).

Table 3: Significant Intramolecular Interactions from NBO Analysis (Illustrative) This table shows examples of stabilization energies from donor-acceptor interactions within the molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) of C=O | π* (N-C) | High |

| LP (N) of piperazine | σ* (C-C) | Moderate |

| π (C=C) of benzyl | π* (C=C) of benzyl | Moderate |

Prediction and Simulation of Spectroscopic Properties

Computational methods are also employed to predict and simulate the spectroscopic properties of molecules, providing a theoretical basis for interpreting experimental data.

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using DFT. nih.gov By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. researchgate.netnih.gov These calculations predict the frequencies at which the molecule will absorb infrared radiation or scatter Raman light, corresponding to specific bond stretches, bends, and torsions.

Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically multiplied by a scaling factor to achieve better agreement with experimental spectra. scispace.com This analysis allows for the precise assignment of absorption bands in experimental FT-IR and Raman spectra to specific molecular motions.

Table 4: Predicted Vibrational Frequencies and Assignments (Illustrative) This table lists key functional groups and their expected vibrational frequencies based on DFT calculations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=O (carboxamide) | Stretching | ~1680 |

| C=O (formyl) | Stretching | ~1710 |

| C-N (piperazine) | Stretching | 1150 - 1050 |

| Benzene (B151609) Ring | C=C Stretching | 1600 - 1450 |

Theoretical Calculation of NMR Chemical Shifts (¹H and ¹³C)

No published studies were found that specifically calculate the ¹H and ¹³C NMR chemical shifts for this compound using computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach. While this method is standard for predicting NMR spectra and has been applied to other complex organic molecules, including other piperazine derivatives, the data for the target compound is not available. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectra

There is no available research detailing the use of TD-DFT calculations to determine the electronic transitions and predict the UV-Vis absorption spectrum of this compound. This technique is commonly used to understand the electronic properties of molecules, but it has not been applied to this specific compound in any located study. nih.govresearchgate.net

Theoretical Reaction Mechanism Studies and Transition State Analysis

A search for theoretical studies on the reaction mechanisms involving this compound yielded no results. Therefore, there is no published data on the following specific areas:

Conformational Analysis and Molecular Dynamics Simulations

No studies detailing the conformational analysis or molecular dynamics simulations of this compound were found. Such studies are crucial for understanding the molecule's flexibility, preferred shapes (conformers), and dynamic behavior, but this area remains uninvestigated for this specific compound. scielo.brgrafiati.com

Prediction of Non-Linear Optical (NLO) Properties

The investigation into the non-linear optical (NLO) properties of organic molecules has garnered significant attention due to their potential applications in a variety of advanced technologies, including optical data processing and telecommunications. Computational and theoretical studies serve as a powerful tool for predicting and understanding the NLO behavior of novel compounds like this compound. These in silico methods, particularly those based on Density Functional Theory (DFT), allow for the calculation of key parameters that govern a molecule's response to an applied electric field.

Detailed research findings from computational studies on molecules with similar structural features, such as various piperazine derivatives, provide a framework for understanding the potential NLO characteristics of this compound. These studies typically involve the calculation of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are crucial indicators of a molecule's NLO activity.

The dipole moment provides insight into the charge distribution within the molecule, while polarizability measures the ease with which the electron cloud can be distorted by an external electric field. The first-order hyperpolarizability is a measure of the second-order NLO response, which is responsible for phenomena such as second-harmonic generation.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | Value in Debye |

| Mean Polarizability (α) | Value in esu |

| First-Order Hyperpolarizability (β) | Value in esu |

| Component | Calculated Value (esu) |

|---|---|

| β_x | Value |

| β_y | Value |

| β_z | Value |

| β_total | Value |

The theoretical investigation of this compound's NLO properties would involve optimizing its molecular geometry using a suitable level of theory, such as DFT with the B3LYP functional and an appropriate basis set. researchgate.net Following optimization, the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be determined. The energy gap between the HOMO and LUMO is an important indicator of the molecule's reactivity and its potential for charge transfer, which is a key factor in NLO activity.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to study the intramolecular charge transfer interactions between donor and acceptor groups within the molecule. These theoretical approaches provide a comprehensive understanding of the structure-property relationships that govern the NLO response of this compound, guiding the design and synthesis of new materials with enhanced NLO properties for advanced technological applications.

Future Research Directions in the Chemistry of N Benzyl 4 Formylpiperazine 1 Carboxamide

Development of Novel Synthetic Routes and Green Chemistry Approaches

The advancement of organic synthesis is intrinsically linked to the development of efficient, cost-effective, and environmentally benign methodologies. Future research into N-benzyl-4-formylpiperazine-1-carboxamide should prioritize the development of novel synthetic pathways that adhere to the principles of green chemistry.

Current synthetic strategies for similar piperazine (B1678402) and piperidine structures often rely on multi-step processes that may involve hazardous reagents and generate significant waste. For instance, the synthesis of N-benzyl-4-formylpiperidine, a structurally related compound, can be achieved through the reduction of N-benzylpiperidine carboxylic acid derivatives google.com. While effective, these methods often use reducing agents that require careful handling and stoichiometric quantities.

Future synthetic efforts could focus on the following areas:

Catalytic Methods: Investigating the use of recyclable catalysts to improve atom economy and reduce waste mdpi.com. This could include metal-catalyzed reactions for the key bond-forming steps.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, increase yields, and reduce the use of solvents in the synthesis of various heterocyclic compounds nih.gov. Applying microwave irradiation to the synthesis of this compound could lead to more efficient and eco-friendly processes nih.gov.

Solvent-Free Reactions: Exploring mechanochemical methods, such as ball milling or grinding, could eliminate the need for bulk solvents, which are often a major contributor to chemical waste nih.gov.

A comparative overview of potential synthetic approaches is presented below.

| Parameter | Conventional Approach (Hypothetical) | Potential Green Chemistry Approach |

| Catalyst | Stoichiometric Reagents | Recyclable Metal or Biocatalysts |

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation, Ultrasonication |

| Solvents | Volatile Organic Solvents (e.g., Dichloromethane, Toluene) | Green Solvents (e.g., Water, Ethanol) or Solvent-Free Conditions |

| Atom Economy | Moderate | High |

| Waste Generation | Significant | Minimized |

By embracing these green chemistry principles, future research can establish synthetic routes to this compound that are not only efficient but also sustainable mdpi.comunibo.it.

Exploration of the Compound as a Building Block for Complex Architectures

The molecular structure of this compound makes it an attractive scaffold or building block for the synthesis of more complex molecules. Piperazine derivatives are crucial intermediates in the development of pharmaceuticals and other biologically active compounds nbinno.com. The presence of multiple reactive sites—the formyl group, the amide nitrogen, and the potential for substitution on the aromatic ring—provides a versatile platform for molecular elaboration.

Future research should explore the reactivity of these functional groups to construct diverse chemical libraries:

The Formyl Group: This aldehyde functionality is a gateway to a multitude of chemical transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations. These reactions can be used to introduce a wide array of substituents, leading to novel derivatives with potentially interesting biological activities.

The Carboxamide: The amide bond can be hydrolyzed or modified, and the adjacent piperazine nitrogen can be further functionalized, offering another point for structural diversification.

The Piperazine Ring: This heterocyclic core is a common feature in many approved drugs. Its conformational properties can be exploited to orient substituents in specific three-dimensional arrangements, which is crucial for molecular recognition and biological activity.

By systematically exploring these synthetic handles, this compound can serve as a key intermediate for creating complex molecular architectures, similar to how other piperazine compounds like Benzyl (B1604629) 1-Piperazinecarboxylate are used nbinno.com. This could be particularly valuable in medicinal chemistry for generating libraries of compounds for drug discovery screening.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research and saving resources. Future investigations should employ advanced computational modeling to elucidate the structure-reactivity relationships of this compound.

Techniques such as Density Functional Theory (DFT) can be used to determine the three-dimensional geometry, electronic properties, and vibrational frequencies of the molecule nih.gov. Key areas of focus for computational studies could include:

Conformational Analysis: Identifying the most stable conformations of the molecule, which is critical for understanding how it might interact with biological targets.

Reactivity Indices: Calculating parameters like HOMO-LUMO energy gaps, electrostatic potential maps, and frontier molecular orbital densities to predict the most likely sites for electrophilic and nucleophilic attack. This information can guide the design of new synthetic reactions.

Reaction Mechanism Simulation: Modeling the transition states and energy profiles of potential reactions to understand the feasibility and selectivity of different synthetic pathways.

| Computational Method | Parameter to be Studied | Potential Insight |

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Bond lengths, bond angles, stable conformers |

| Time-Dependent DFT (TD-DFT) | Electronic Transitions (HOMO-LUMO) | Spectroscopic properties, reactivity prediction |

| Molecular Dynamics (MD) | Conformational Sampling | Dynamic behavior, interaction with solvents or biomolecules |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electron Density Analysis | Nature of chemical bonds, charge distribution |

These computational insights can accelerate the development of new synthetic methods and provide a rational basis for designing derivatives with desired properties.

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing chemical research, from synthesis planning to property prediction samipubco.commdpi.com. Applying these technologies to the study of this compound represents a forward-looking research direction.

Potential applications of AI and ML include:

Retrosynthetic Analysis: AI-powered software can propose novel and efficient synthetic routes to the target molecule and its derivatives by analyzing vast databases of chemical reactions.

Reaction Optimization: ML algorithms can be trained on experimental data to predict the optimal conditions (e.g., temperature, catalyst, solvent) for a given reaction, thereby improving yields and reducing the number of experiments needed.

Property Prediction: ML models can predict various physicochemical and biological properties of hypothetical derivatives of this compound. This allows for the in silico screening of large virtual libraries to identify promising candidates for synthesis and testing, significantly accelerating the discovery process mdpi.com.

By leveraging AI and ML, researchers can navigate the complex chemical space around this compound more efficiently, identifying novel structures and synthetic pathways that might be overlooked by traditional methods samipubco.com.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for N-benzyl-4-formylpiperazine-1-carboxamide?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring. For example:

Benzylation : Reacting piperazine with benzyl halides under nucleophilic substitution conditions (e.g., DMF, reflux, nitrogen atmosphere) to introduce the benzyl group .

Formylation : Introducing the formyl group via Vilsmeier-Haack reaction or using formic acid derivatives under controlled pH and temperature .

Carboxamide Formation : Coupling the formylpiperazine intermediate with a carboxamide precursor using coupling agents like EDC/HOBt .

- Key Data: Yields vary (75–94%) depending on purification methods (e.g., column chromatography, recrystallization) .

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

- Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELXTL-97 or SHELXL) resolves molecular geometry and hydrogen-bonding networks. For example, chair conformations of piperazine rings and N–H⋯O interactions are often observed .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in crystallographic data between studies be resolved?

- Methodological Answer: Discrepancies in bond lengths or conformations may arise from:

- Crystallization Conditions : Solvent polarity or temperature affecting packing (e.g., DMF vs. ethanol) .

- Refinement Protocols : Use of different software (SHELX vs. OLEX2) or data thresholds (e.g., ) .

- Recommended Approach: Cross-validate using DFT calculations (e.g., Gaussian) and compare with Cambridge Structural Database entries .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer:

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation .

- Catalyst Selection : Palladium catalysts for coupling steps improve efficiency .

- Purification : Employ silica gel chromatography or recrystallization in polar solvents (e.g., ethanol/water) .

- Data Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzylation | DMF, KH, N₂, reflux | 85 | |

| Formylation | DCC, formic acid, RT | 78 | |

| Carboxamide Coupling | EDC/HOBt, DCM | 94 |

Q. How to design assays for evaluating biological activity (e.g., antioxidant potential)?

- Methodological Answer:

- DPPH Assay : Measure radical scavenging activity at 517 nm; IC₅₀ values indicate potency .

- FRAP Assay : Quantify Fe³⁺ reduction to Fe²⁺ as a proxy for antioxidant capacity .

- Cell-Based Models : Use HT-29 or HeLa cells to assess cytotoxicity and oxidative stress markers (e.g., ROS levels) .

- Key Consideration: Compare with standard antioxidants (e.g., ascorbic acid) and validate via dose-response curves .

Data Contradiction Analysis

Q. Why do reported melting points or solubility values vary across studies?

- Methodological Answer: Variations arise from:

- Polymorphism : Different crystal forms (e.g., anhydrous vs. solvates) .

- Purity : Impurities (e.g., unreacted intermediates) lower melting points. Use DSC/TGA to confirm thermal stability .

- Solvent Systems : Solubility in DMSO vs. water depends on logP values; computational tools (e.g., SwissADME) predict discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.